CD38 Inhibitory Potency: 70-Fold Difference Between 3-Yl and 2-Yl Biphenyl Thiourea Positional Isomers
N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide inhibits recombinant human CD38 extracellular domain with an IC₅₀ of 510 nM when assessed using NAD as substrate following a 30-minute preincubation in Pichia pastoris expression system [1]. In contrast, the 2-yl positional isomer (structurally identical except for thiourea attachment at the biphenyl 2-position) exhibits an IC₅₀ of 7.30 nM against the identical human CD38 target under comparable assay conditions, representing a 70-fold (approximately 1.84 log unit) enhancement in potency [2].
| Evidence Dimension | CD38 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 510 nM |
| Comparator Or Baseline | 2-yl positional isomer: N-([1,1′-Biphenyl]-2-ylcarbamothioyl)benzamide analog (IC₅₀ = 7.30 nM) |
| Quantified Difference | 70-fold lower potency (510 nM vs 7.30 nM) |
| Conditions | Recombinant human CD38 extracellular domain expressed in Pichia pastoris; NAD substrate; 30 min preincubation; colorimetric-based assay |
Why This Matters
Researchers investigating CD38 as a therapeutic target or studying NAD+ metabolism must select the isomer with potency appropriate to their experimental design—the 510 nM IC₅₀ of the 3-yl isomer may be preferable for probe compound applications where moderate potency reduces assay interference, whereas the 7.30 nM 2-yl isomer offers greater target engagement at lower concentrations.
- [1] BindingDB. BDBM50111218 (CHEMBL3604734): IC₅₀ = 510 nM for human CD38. Assay: recombinant human CD38 extracellular domain expressed in Pichia pastoris, NAD substrate, 30 min preincubation. View Source
- [2] BindingDB. BDBM50086433 (CHEMBL3426034): 2-yl biphenyl thiourea isomer IC₅₀ = 7.30 nM for human CD38. Assay: human CD38 extracellular domain expressed in Pichia pastoris, NAD hydrolysis, colorimetric assay. View Source
